molecular formula C15H14N4O4 B2625807 N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 899978-76-8

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2625807
CAS No.: 899978-76-8
M. Wt: 314.301
InChI Key: ZIFSMWPHTIYVLV-UHFFFAOYSA-N
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Description

N1-(2-Methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-oxalyl diamide) backbone. Its structure features a 2-methyl-5-nitrophenyl group at the N1 position and a pyridin-4-ylmethyl moiety at the N2 position.

Properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-10-2-3-12(19(22)23)8-13(10)18-15(21)14(20)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFSMWPHTIYVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-5-nitroaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 4-pyridinemethanol under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxalamide derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multi-step organic reactions. One common method includes:

  • Formation of the Oxalamide Intermediate : Reaction of 2-methyl-5-nitroaniline with oxalyl chloride.
  • Final Product Formation : Reaction with 4-pyridinemethanol under conditions involving organic solvents like dichloromethane or tetrahydrofuran, often utilizing triethylamine as a catalyst.

Chemistry

This compound is utilized as a building block for synthesizing more complex molecules. Its unique functional groups allow researchers to explore various reaction mechanisms and develop new synthetic methodologies.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. It may interact with enzyme active sites due to the presence of the nitrophenyl group, potentially inhibiting their activity. This interaction can lead to various biological effects, such as:

  • Inhibition of Cell Proliferation : Studies suggest that it can inhibit the growth of certain cancer cell lines.

Medicine

Research into the therapeutic properties of this compound has highlighted its potential in:

  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells.
  • Antimicrobial Properties : Investigations have shown effectiveness against common pathogens, suggesting its use in developing new antimicrobial agents.

Industry

In industrial applications, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesFacilitates exploration of reaction mechanisms
BiologyEnzyme inhibitor, ligand in assaysPotentially inhibits cell proliferation
MedicineAnticancer and antimicrobial agentInduces apoptosis; effective against pathogens
IndustryDevelopment of novel materialsEnhances electronic/optical properties

Case Studies

  • Anticancer Activity Study :
    • A study demonstrated that this compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. The mechanism involved the modulation of specific signaling pathways leading to apoptosis.
  • Enzyme Inhibition Research :
    • Investigations into its role as an enzyme inhibitor revealed that the compound could effectively inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
  • Material Science Application :
    • Research on the use of this compound in developing new materials highlighted its ability to improve the conductivity and stability of organic electronic devices, showcasing its versatility beyond biological applications.

Mechanism of Action

The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is largely dependent on its interaction with biological targets. The nitrophenyl group can interact with enzyme active sites, potentially inhibiting their activity. The pyridinylmethyl group can facilitate binding to specific receptors or proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following analysis compares N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide with structurally related compounds from the evidence, focusing on substituent effects , biological activity , and metabolic stability .

Structural Analogues and Substituent Effects
Compound ID/Name N1 Substituent N2 Substituent Key Features Reference
Target Compound 2-Methyl-5-nitrophenyl Pyridin-4-ylmethyl Nitro group enhances electrophilicity; pyridine enables π-interactions.
Compound 1768 (No. 1768) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy groups improve solubility; pyridine-2-yl enhances metabolic lability.
Compound 1769 (No. 1769) 2-Methoxy-4-methylphenyl 2-(5-Methylpyridin-2-yl)ethyl Methyl and methoxy groups increase lipophilicity; pyridine substitution affects bioavailability.
Compound 13 () (1-Acetylpiperidin-2-yl)(thiazolyl)methyl 4-Chlorophenyl Thiazole and acetylpiperidine enhance antiviral activity via steric hindrance.
Compound 16 () 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Hydroxybenzoyl improves photostability; methoxy enhances membrane permeability.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound increases electrophilicity compared to methoxy or methyl groups in analogs like 1768 and 1767. This may enhance reactivity in biological systems but reduce metabolic stability .
  • Heteroaromatic Moieties : Pyridin-4-ylmethyl (target) vs. pyridin-2-yl (1768) alters hydrogen-bonding capacity. Pyridin-4-yl is less prone to metabolic oxidation than pyridin-2-yl due to steric shielding of the nitrogen lone pair .
Physicochemical Properties
  • Solubility : The nitro group in the target compound reduces aqueous solubility compared to methoxy-substituted analogs (e.g., 1768). Pyridin-4-ylmethyl may improve solubility in polar solvents via nitrogen lone-pair interactions.

Biological Activity

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound can be characterized using various techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.
  • Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.
  • X-ray Crystallography : Determines the three-dimensional arrangement of atoms within the crystal structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives containing nitrophenyl and pyridine moieties can inhibit cell proliferation in human cancer models such as HeLa and CEM T-lymphocytes.

CompoundCell LineIC50 (µM)Reference
NPPAHeLa5.2
NPPACEM6.3
Oxalamide DerivativeL12104.0

Enzyme Inhibition

In addition to anticancer activity, this compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit various enzymes, which is crucial for their therapeutic applications.

  • Alkaline Phosphatase Inhibition : Some derivatives have demonstrated effective inhibition rates.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the nitrophenyl group significantly enhances cytotoxicity, while variations in the pyridine substituents can modulate activity levels.

Key Findings from SAR Studies

  • Nitro Group Positioning : The position of the nitro group on the phenyl ring affects the compound's ability to interact with biological targets.
  • Pyridine Substituents : Different substitutions on the pyridine ring can lead to varying degrees of biological activity, suggesting that careful design can optimize efficacy.

Case Studies

Several studies have focused on evaluating the biological effects of related compounds:

  • Study on Schiff Bases : A study synthesized Schiff bases derived from similar structures and found them effective against various cancer cell lines, suggesting a potential pathway for drug development .
  • Copper Complexes : Research into copper(II) complexes formed with similar ligands indicated enhanced anticancer properties compared to their uncoordinated counterparts .

Q & A

Q. What are the standard synthetic routes for preparing N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide?

The compound is typically synthesized via a two-step oxalamide coupling. First, an amine (e.g., 2-methyl-5-nitroaniline) reacts with ethyl oxalyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The intermediate is then coupled with a second amine (e.g., pyridin-4-ylmethylamine) using activation reagents like DMAP. Purification via silica gel chromatography or recrystallization yields the final product. Structural validation employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound structurally characterized post-synthesis?

Post-synthesis characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ 160–170 ppm) and nitrophenyl/pyridyl carbons.
  • Mass Spectrometry: ESI-MS or HRMS verifies molecular weight (e.g., calculated [M+H]+ matches experimental values within 5 ppm).
  • Elemental Analysis: Combustion analysis ensures stoichiometric C/H/N/O ratios .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized, particularly in minimizing dimerization?

Dimerization (e.g., 23% dimer in related oxalamides) is mitigated by:

  • Controlled Reaction Stoichiometry: Limiting excess oxalyl chloride.
  • Low-Temperature Coupling: Reactions at 0–5°C reduce side reactions.
  • Chromatographic Separation: Gradient elution (e.g., hexane/ethyl acetate) isolates monomeric products.
  • Real-Time Monitoring: LC-MS tracks reaction progress to halt at optimal conversion .

Q. What computational strategies predict the compound’s biological activity or binding modes?

  • Molecular Docking: Software like AutoDock Vina models interactions with targets (e.g., HIV gp120 in CD4-binding studies). Key residues (e.g., Asp368, Trp427) are probed for hydrogen bonding.
  • QSAR Modeling: Substituent effects (e.g., nitro vs. methoxy groups) correlate with antiviral IC50_{50} values.
  • MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent .

Q. How can stereochemical outcomes in derivatives be resolved during synthesis?

  • Chiral Chromatography: Use of Chiralpak columns (e.g., AD-H) with heptane/ethanol gradients separates enantiomers.
  • Diastereomeric Salt Formation: Reaction with chiral acids (e.g., tartaric acid) crystallizes specific stereoisomers.
  • Circular Dichroism (CD): Confirms absolute configuration via Cotton effects .

Q. What crystallographic methods determine the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction (SCXRD): Crystals grown via vapor diffusion (e.g., methanol/water) are analyzed using SHELXL.
  • Twinned Data Refinement: SHELXL’s TWIN/BASF commands resolve twinning in high-symmetry space groups.
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., nitro···pyridine contacts) .

Q. How can structure-activity relationships (SAR) guide analog design?

  • Substituent Scanning: Replace the nitro group with halogens (Cl, F) or electron-donating groups (OMe) to modulate solubility and target affinity.
  • Bioisosteric Replacement: Swap pyridylmethyl with thiazole or morpholine groups to enhance metabolic stability.
  • Pharmacophore Mapping: Overlay active/inactive analogs to identify critical hydrogen bond donors/acceptors .

Q. What analytical methods detect and quantify impurities in the compound?

  • HPLC-UV/HRMS: Reverse-phase C18 columns (e.g., 5 µm, 150 mm) with 0.1% formic acid gradients resolve impurities. HRMS identifies byproducts (e.g., dimer m/z = 2×[M+H]+ – 18).
  • Reference Standards: Use pharmacopeial impurities (e.g., Edoxaban EP Impurity G) for spiking studies .

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